molecular formula C12H24O4Si B12557946 2-Methyl-3-(triethoxysilyl)cyclopentan-1-one CAS No. 150502-29-7

2-Methyl-3-(triethoxysilyl)cyclopentan-1-one

Cat. No.: B12557946
CAS No.: 150502-29-7
M. Wt: 260.40 g/mol
InChI Key: NVPBFTQAIXJMAO-UHFFFAOYSA-N
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Description

2-Methyl-3-(triethoxysilyl)cyclopentan-1-one is an organosilicon compound that features a cyclopentanone ring substituted with a methyl group and a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(triethoxysilyl)cyclopentan-1-one typically involves the reaction of 2-methylcyclopentanone with triethoxysilane in the presence of a catalyst. The reaction conditions often include:

    Catalyst: A Lewis acid such as boron trifluoride etherate.

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.

    Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(triethoxysilyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl group.

    Substitution: The triethoxysilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-3-(triethoxysilyl)cyclopentan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its organosilicon properties.

Mechanism of Action

The mechanism by which 2-Methyl-3-(triethoxysilyl)cyclopentan-1-one exerts its effects involves interactions with various molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in materials science for creating cross-linked polymer networks.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-cyclopenten-1-one: This compound is similar in structure but lacks the triethoxysilyl group.

    1,3-Cyclopentanedione, 2-methyl-: Another similar compound that features a cyclopentanone ring with a methyl group but lacks the triethoxysilyl group.

Uniqueness

2-Methyl-3-(triethoxysilyl)cyclopentan-1-one is unique due to the presence of the triethoxysilyl group, which imparts distinct properties such as enhanced reactivity and the ability to form siloxane bonds. This makes it particularly valuable in applications requiring robust and durable materials.

Properties

CAS No.

150502-29-7

Molecular Formula

C12H24O4Si

Molecular Weight

260.40 g/mol

IUPAC Name

2-methyl-3-triethoxysilylcyclopentan-1-one

InChI

InChI=1S/C12H24O4Si/c1-5-14-17(15-6-2,16-7-3)12-9-8-11(13)10(12)4/h10,12H,5-9H2,1-4H3

InChI Key

NVPBFTQAIXJMAO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1CCC(=O)C1C)(OCC)OCC

Origin of Product

United States

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